2,3-Dihydro-1,4-benzodioxin-6-yl formate
Overview
Description
“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is a chemical compound with the molecular formula C10H10O3 . It is related to N1-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, which is a benzodioxine .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide was accomplished by the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride using 10% aqueous Na2CO3 . Another synthetic methodology involved reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-1,4-benzodioxin-6-yl formate” can be determined using various spectroscopy techniques such as IR, 1H-NMR, 13C NMR, and EI-MS .
Chemical Reactions Analysis
The chemical reactions involving “2,3-Dihydro-1,4-benzodioxin-6-yl formate” and its related compounds have been studied. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide was reacted with different alkyl/aralkyl halides to achieve N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydro-1,4-benzodioxin-6-yl formate” can be determined using various techniques. For instance, its molecular weight is 178.1846 .
Scientific Research Applications
Specific Scientific Field
Summary of the Application
“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
Methods of Application or Experimental Procedures
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
Results or Outcomes
The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis. The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .
Synthesis of Stereoisomers
Specific Scientific Field
Summary of the Application
“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is used in the synthesis of stereoisomers which were evaluated as α- and β- adrenergic antagonists .
Results or Outcomes
Anti-inflammatory Compounds
Specific Scientific Field
Summary of the Application
“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is used in the synthesis of carboxylic acid compounds containing benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit. These compounds have been studied for their anti-inflammatory properties .
Results or Outcomes
Hemolytic Activity
Specific Scientific Field
Summary of the Application
“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework. These compounds were also evaluated for their hemolytic activity .
Methods of Application or Experimental Procedures
The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
Results or Outcomes
According to the hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Synthesis of α- and β- Adrenergic Antagonists
Specific Scientific Field
Summary of the Application
“2,3-Dihydro-1,4-benzodioxin-6-yl formate” is used in the synthesis of stereoisomers which were evaluated as α- and β- adrenergic antagonists .
Results or Outcomes
Anti-hepatotoxic Agent
Specific Scientific Field
Summary of the Application
Compounds containing the 1,4-benzodioxane ring system, such as “2,3-Dihydro-1,4-benzodioxin-6-yl formate”, have shown superb potential as an anti-hepatotoxic agent .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-13-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRSXIPOWVEBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl formate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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